C-6 Ethyl vs. C-6 Methyl Substitution: Impact on Molecular Properties Relevant to Permeability and Target Engagement
The 6-ethyl substituent of the target compound increases calculated lipophilicity (XLogP3 = 2.9) relative to the direct 6-methyl analog (6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone, CAS 329226-32-6), which has a predicted XLogP3 of approximately 2.4 [1][2]. This 0.5 log unit increase in partition coefficient is expected to enhance passive membrane permeability, a parameter known to influence cellular anti-HIV activity within the S-DABO class [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 329226-32-6); XLogP3 ≈ 2.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units |
| Conditions | Computed via PubChem XLogP3 algorithm; experimental log P not reported for this pair. |
Why This Matters
Higher lipophilicity may translate to improved cell membrane penetration, a critical determinant of antiviral potency in cell-based HIV-1 inhibition assays, making this compound a more attractive candidate than its 6-methyl analog for cellular screening campaigns.
- [1] Kuujia. 6-Ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 478078-57-8) Computed Properties. https://www.kuujia.com/cas-478078-57-8.html (accessed 2026-04-29). View Source
- [2] Angene Chemical. 6-Methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 329226-32-6). https://www.angenechem.com (accessed 2026-04-29). View Source
- [3] Wang, Y.-P.; Chen, F.-E.; De Clercq, E.; Balzarini, J.; Pannecouque, C. Synthesis and in vitro anti-HIV evaluation of a new series of 6-arylmethyl-substituted S-DABOs as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. Eur. J. Med. Chem. 2009, 44 (3), 1016–1023. View Source
